molecular formula C16H14FNO2S B7878217 4-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

4-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Cat. No.: B7878217
M. Wt: 303.4 g/mol
InChI Key: AMDLUMKJRNRWHB-UHFFFAOYSA-N
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Description

4-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a synthetic organic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a fluorobenzyl group attached to the benzothiazine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid typically involves multiple steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-fluorobenzyl chloride, under basic conditions to form the benzothiazine ring.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide in the presence of a base.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The fluorobenzyl group can enhance the compound’s binding affinity to its targets, while the benzothiazine ring may contribute to its overall stability and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzyl)-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
  • 4-(4-methylbenzyl)-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
  • 4-(4-bromobenzyl)-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Uniqueness

Compared to similar compounds, 4-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability. The fluorine atom’s electronegativity can enhance the compound’s interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2S/c17-13-4-1-11(2-5-13)10-18-7-8-21-15-6-3-12(16(19)20)9-14(15)18/h1-6,9H,7-8,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDLUMKJRNRWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1CC3=CC=C(C=C3)F)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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